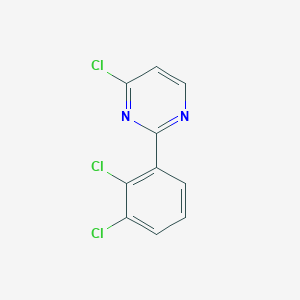
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of chlorine atoms at the 4-position of the pyrimidine ring and at the 2 and 3 positions of the phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,3-dichlorophenyl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Another method involves the direct chlorination of 2-(2,3-dichlorophenyl)pyrimidine using chlorine gas or a chlorinating agent such as thionyl chloride. This reaction is typically carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: As mentioned earlier, this reaction involves the coupling of the compound with an organoboron reagent in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Suzuki-Miyaura Coupling: Organoboron reagents, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).
Electrophilic Aromatic Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), catalysts (e.g., aluminum chloride).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups (e.g., amino, thiol, alkoxy groups).
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Electrophilic Aromatic Substitution: Nitro or sulfonyl derivatives of the original compound.
科学的研究の応用
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-2-(2,3-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the death of cancer cells . Additionally, the compound may interact with other cellular targets, such as kinases and receptors, to exert its biological effects .
類似化合物との比較
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloropyrimidine: This compound also contains chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a similar structure but contains a pyrrolo ring fused to the pyrimidine ring.
2,4-Dichlorothieno[3,2-d]pyrimidine: This compound contains a thieno ring fused to the pyrimidine ring and has been investigated for its antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a phenyl group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H5Cl3N2 |
|---|---|
分子量 |
259.5 g/mol |
IUPAC名 |
4-chloro-2-(2,3-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-2-6(9(7)13)10-14-5-4-8(12)15-10/h1-5H |
InChIキー |
MBWWCUYESUFFBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















